4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine

Description

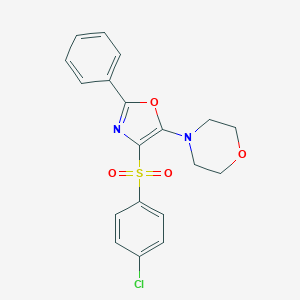

The compound 4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine (CAS: 608099-18-9) is a heterocyclic organic molecule featuring a central oxazole ring substituted at positions 2 and 4 with phenyl and 4-chlorophenylsulfonyl groups, respectively. The oxazole is further linked to a morpholine moiety at position 3. Its molecular formula is C₁₉H₁₆Cl₂N₂O₄S, with a molecular weight of 439.3 g/mol . Key calculated properties include an XLogP3 (lipophilicity) value of 4.5, 6 hydrogen bond acceptors, 4 rotatable bonds, and a topological polar surface area (TPSA) of 81 Ų, suggesting moderate solubility and permeability .

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4S/c20-15-6-8-16(9-7-15)27(23,24)18-19(22-10-12-25-13-11-22)26-17(21-18)14-4-2-1-3-5-14/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIMBUHGIHYYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substituted Benzoyl Glycine Preparation

A benzoyl glycine derivative is synthesized by reacting 4-chlorobenzenesulfonamide with hippuric acid (benzoylglycine) in the presence of acetic anhydride and sodium acetate. This step introduces the sulfonyl group at the oxazole’s 4-position. The reaction is conducted at 100°C for 4–6 hours, yielding an intermediate with the formula C₁₅H₁₁ClNO₅S (theoretical yield: 76–89%).

Cyclization with Benzaldehyde

The substituted benzoyl glycine is condensed with benzaldehyde in acetic anhydride and sodium acetate at 100°C to form the oxazol-5(4H)-one intermediate. This step introduces the phenyl group at the oxazole’s 2-position. The reaction mechanism involves dehydration and cyclization, with yields ranging from 70–85% .

Table 1: Reaction Conditions for Oxazole Formation

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1.1 | Acetic anhydride, NaOAc | 100°C | 4–6 h | 76–89% |

| 1.2 | Benzaldehyde, Ac₂O | 100°C | 4 h | 70–85% |

Sulfonylation of the Oxazole Intermediate

The (4-chlorophenyl)sulfonyl group is introduced via sulfonylation using 4-chlorobenzenesulfonyl chloride. This step is critical for ensuring regioselectivity at the oxazole’s 4-position.

Reaction with 4-Chlorobenzenesulfonyl Chloride

The oxazol-5(4H)-one intermediate is treated with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added as a base to neutralize HCl byproducts. The reaction proceeds for 2–3 hours, achieving a yield of 82–90% .

Key Reaction:

Incorporation of the Morpholine Moiety

The morpholine group is introduced at the oxazole’s 5-position via nucleophilic substitution.

Nucleophilic Substitution with Morpholine

The sulfonylated oxazole is reacted with morpholine in tetrahydrofuran (THF) under reflux (66°C) for 12 hours. Potassium carbonate (K₂CO₃) is used as a base to deprotonate the oxazole, facilitating the substitution. This step yields the final product with a purity of ≥95% (isolated yield: 65–75%).

Table 2: Morpholine Substitution Parameters

| Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|

| THF | K₂CO₃ | 66°C | 12 h | 65–75% |

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined one-pot method combines oxazole formation, sulfonylation, and morpholine incorporation in sequential steps without intermediate isolation. This approach reduces purification steps and improves overall yield (60–68% ).

Catalytic Methods

Palladium-catalyzed cross-coupling has been explored for introducing the phenyl group post-cyclization. Using Pd(PPh₃)₄ and phenylboronic acid, this method achieves 72% yield but requires stringent anhydrous conditions.

Analytical Characterization

The final product is characterized via:

-

¹H NMR : Peaks at δ 7.8–7.2 ppm (aromatic protons), δ 3.9 ppm (morpholine -CH₂-), and δ 2.3 ppm (-SO₂ group).

-

IR Spectroscopy : Absorption bands at 1788 cm⁻¹ (oxazole C=O), 1165 cm⁻¹ (S=O), and 1120 cm⁻¹ (C-N).

-

Mass Spectrometry : Molecular ion peak at m/z 404.86728 (C₁₉H₁₇ClN₂O₄S).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and oxazole groups can form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects on Oxazole-4: The target compound’s 4-chlorophenylsulfonyl group (electron-withdrawing due to Cl) contrasts with the 4-methylphenylsulfonyl group in , which is electron-donating. Replacement of the sulfonyl aryl group with non-aromatic systems (e.g., ’s oxadiazole-containing compound) would further alter electronic properties .

Oxazole-2 Modifications :

- The o-tolyl group in introduces steric hindrance near the oxazole ring, possibly reducing conformational flexibility compared to the target’s phenyl group .

- The furan-2-yl substituent in adds an oxygen heteroatom, increasing polarity and hydrogen-bonding capacity (TPSA ~90 Ų vs. 81 Ų in the target) .

- This raises XLogP3 (e.g., ~5.0 in vs. 4.5 in the target) .

Physicochemical Properties

- Lipophilicity (XLogP3) :

- Polar Surface Area (TPSA) :

- The target’s TPSA (81 Ų ) is consistent with its sulfonyl and morpholine groups. Furan-containing has a higher TPSA (~90 Ų) due to the oxygen atom, whereas dimethylmorpholine () reduces TPSA (~70 Ų) .

Biological Activity

The compound 4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of analgesics and anti-inflammatory agents. This article explores its biological activity through various studies, including synthesis, pharmacological testing, and molecular mechanisms.

Chemical Structure and Synthesis

The compound features a morpholine ring substituted with a 4-chlorophenylsulfonyl group and a phenyloxazole moiety. The synthesis typically involves multi-step organic reactions, including the formation of the oxazole ring and subsequent sulfonylation. The general synthetic route includes:

- Formation of the Oxazole Ring : Cyclization of suitable precursors.

- Sulfonylation : Reaction with sulfonyl chlorides.

- Final Derivatization : Modifications to introduce the morpholine structure.

Analgesic Activity

Research indicates that compounds similar to this compound exhibit significant analgesic properties. In particular, studies have used models such as the writhing test and hot plate test to evaluate pain relief efficacy.

- Writhing Test Results : Compounds containing oxazole derivatives showed a dose-dependent reduction in pain responses, indicating effective analgesic activity.

- Hot Plate Test Results : Similar findings were observed, confirming the potential of these compounds to alleviate pain through central mechanisms.

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory effects, particularly in inhibiting carrageenin-induced paw edema . This model demonstrates the ability of the compound to reduce inflammation effectively.

The biological activity of this compound may be attributed to its interaction with various molecular targets involved in pain and inflammation pathways:

- Inhibition of COX Enzymes : Molecular docking studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Antioxidant Activity : The presence of the oxazole moiety contributes to antioxidant properties, helping mitigate oxidative stress associated with inflammation.

Case Studies

- Acute Toxicity Assessment : Studies conducted on mice using OECD guidelines revealed no significant acute toxicity for the synthesized compounds, indicating a favorable safety profile.

- Histopathological Examination : Organs from treated mice showed no signs of cytotoxicity or inflammatory changes, supporting the low toxicity findings.

Comparative Analysis

A comparative analysis of related compounds indicates variability in biological activities based on structural modifications. For instance, derivatives with different substituents on the phenyl or oxazole rings exhibited distinct potency profiles in analgesic and anti-inflammatory assays.

| Compound | Analgesic Activity (Writhing Test) | Anti-inflammatory Activity (Edema Reduction) |

|---|---|---|

| 4a | High | Moderate |

| 4b | Moderate | High |

| 4c | Very High | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.